molecular formula C16H16FN3O B2806373 3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1795471-34-9

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2806373
CAS No.: 1795471-34-9
M. Wt: 285.322
InChI Key: CWBBJEAXGMZVDZ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a benzamide derivative featuring a pyrrolidine ring substituted with a pyridin-2-yl group at the 1-position and a 3-fluorobenzoyl moiety at the 3-position.

Properties

IUPAC Name

3-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBBJEAXGMZVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of pyridine derivatives, followed by the formation of the pyrrolidine ring and subsequent coupling with a benzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of functionalized benzamides with different substituents.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is highly versatile, with substitutions significantly influencing activity and properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Biological Activity (IC50/Ki)
3-Fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide (Target) C₁₇H₁₇FN₃O 298.34 Pyrrolidin-3-yl linked to pyridin-2-yl; 3-fluorobenzoyl N/A N/A N/A
TD-1c () C₃₃H₃₄FN₅O₄ 607.66 Pyridin-4-yl, methoxyphenyl, phenylalanine-derived chain 118–120 85 Not reported
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide () C₂₀H₁₄FN₃O 331.35 Imidazopyridine-substituted phenyl N/A N/A N/A
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide () C₁₉H₁₃F₂N₂O₂ 363.32 Dibenzoyl (3-fluoro and 3-fluorobenzoyl); 2-pyridyl N/A N/A Structural studies
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide () C₁₉H₁₄F₂N₂O₂ 356.33 Pyridin-3-yloxy methyl group; 4-fluoro substituent N/A N/A N/A
4-[8-Amino-3-[(3R)-piperidin-3-yl]imidazo[1,5-a]pyrazin-1-yl]-3-fluoro-... () C₂₅H₂₃F₄N₇O₂ 553.50 Imidazopyrazine; trifluoromethylpyridin-2-yl N/A N/A IC50 = 127.0 nM
Key Observations:

Substituent Diversity :

  • The target compound’s pyrrolidine-pyridin-2-yl group distinguishes it from analogs with imidazopyridine (), dibenzoyl (), or imidazopyrazine () moieties. These substituents influence steric bulk, hydrogen bonding, and lipophilicity, which are critical for target binding and bioavailability.
  • Fluorine placement : The 3-fluoro position on the benzamide is conserved in all analogs, suggesting its role in enhancing metabolic stability or electronic effects .

Synthetic Efficiency :

  • TD-1c () demonstrates a high yield (85%), likely due to optimized coupling reactions. In contrast, Example 53 () reports a lower yield (28%), possibly due to complex heterocyclic systems requiring multi-step synthesis.

Thermal Stability :

  • Melting points vary widely: TD-1c (118–120°C) vs. chromen-2-yl derivatives (175–178°C) (). The rigid chromen-2-yl system may enhance crystalline packing compared to flexible pyrrolidine .

Biological Activity :

  • The imidazopyrazine derivative () shows potent BMX kinase inhibition (IC50 = 127 nM), highlighting the impact of heterocyclic systems on activity. The target compound’s pyrrolidine-pyridine group may similarly modulate kinase affinity but requires empirical validation .

Case Studies from Patent Literature

  • BTK Inhibitors (): Compounds like (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide incorporate pyrrolidine-pyridine motifs akin to the target compound. Such structures are prioritized for their balanced solubility and target engagement .
  • Triazolo-pyridine Derivatives (): Substitutions with triazolo groups (e.g., 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydrotriazolo...) enhance metabolic resistance, suggesting that the target compound’s fluorine and pyrrolidine may confer similar advantages .

Structural Insights from Crystallography

  • details the synthesis of 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, where dibenzoylation creates a planar structure stabilized by intramolecular hydrogen bonds.

Biological Activity

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}FN3_{3}O
  • Molar Mass : 273.31 g/mol

This compound features a fluorine atom and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to apoptosis in cancer cells.
  • Receptor Modulation : It exhibits binding affinity to certain receptors that are implicated in neuropharmacology and oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

Study Cell Line IC50_{50} (µM) Mechanism
Study 1MDA-MB-23119.9Induction of apoptosis through caspase activation
Study 2OVCAR-375.3Inhibition of cell proliferation via G1 phase arrest

The compound demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3) cell lines, indicating its potential as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown promise in neuropharmacology:

Study Target Effect
Study 3Dopamine ReceptorsModulation of dopamine signaling pathways
Study 4Serotonin ReceptorsPotential antidepressant-like effects

The modulation of neurotransmitter systems suggests that this compound could be explored for treating neurological disorders.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of benzamide derivatives, including this compound, found that modifications to the benzamide structure significantly influenced their antiproliferative activity against various cancer cell lines. The study concluded that the presence of the pyridine moiety enhanced the overall potency against cancer cells.
  • Neuropharmacological Investigation : Another research focused on the neuropharmacological effects of similar compounds revealed that those with a pyrrolidine scaffold exhibited enhanced binding affinity to serotonin receptors, suggesting a potential role in mood regulation and anxiety disorders.

Q & A

Q. What strategies validate crystallographic data when twinning or disorder is observed?

  • Methodological Answer : Apply SHELXL TWIN commands to model twinned domains. Use Hirshfeld surface analysis to resolve disorder in fluorine/pyridine groups. Validate with PXRD to confirm bulk crystallinity matches single-crystal data .

Contradictory Findings and Troubleshooting

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer : Re-evaluate force field parameters (e.g., fluorine van der Waals radii) in docking simulations. Test for allosteric modulation via radioligand displacement assays . Consider off-target effects using proteome-wide profiling (e.g., KINOMEscan) .

Q. Why might biological activity vary across enantiomers or polymorphs?

  • Methodological Answer : Separate enantiomers via chiral HPLC and test individually. Characterize polymorphs via DSC/TGA and correlate with solubility/permeability data. Reference studies on enantiomer-specific activity in pyrrolidine-containing drugs .

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